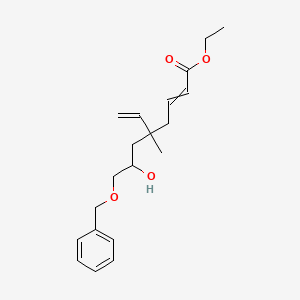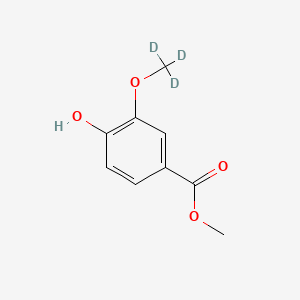
PyBlue Hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of hydrazide compounds is characterized by specific properties such as molecular weight, melting point, color, and yield, and spectral characteristics such as elemental analysis, IR, 1H and 13C NMR . The hydrazide–hydrazone functional group contains the –CO–NH–N=CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Chemical Reactions Analysis
Hydrazide compounds undergo various chemical reactions. For instance, hydrazide reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .Applications De Recherche Scientifique
Protein Synthesis and Modification
PyBlue Hydrazide is significant in protein chemical synthesis, where it acts as a key intermediate. The hydrazide group in this context serves as a precursor for a thioester, enhancing the efficiency and scope of native chemical ligation processes. This application is crucial for generating biomacromolecules that are difficult to obtain otherwise and has implications for both biological and pharmaceutical studies (Huang, Fang, & Liu, 2016).
Bioconjugation and Polymer Nanoparticle Construction
Hydrazide-containing copolymers, such as those involving PyBlue Hydrazide, are used for bioconjugations to prepare polymers for protein recognition. These processes involve the synthesis of multifunctionalizable, core-cross-linked polymeric nanoparticles, which have significant implications in fields like targeted drug delivery and diagnostics (Wang et al., 2014).
Enzyme Inhibition Studies
Studies involving PyBlue Hydrazide derivatives have shown potential in inhibiting enzymes like α-glucosidase and carbonic anhydrase. These findings are particularly relevant in the development of new therapeutic agents for diseases where such enzyme inhibition is beneficial (Qurrat-Ul-Ain et al., 2017).
Biomedical Applications: Bifunctional Nanospheres
Hydrazide-containing bifunctional nanospheres, which can be covalently coupled with molecules like IgG, avidin, and biotin, demonstrate the application of PyBlue Hydrazide in creating novel fluorescent-magnetic-biotargeting trifunctional nanospheres. These have applications in biomedical fields such as visual sorting and manipulation of cells (Wang et al., 2005).
Antimicrobial and Anticancer Research
Hydrazide-hydrazone derivatives, including those related to PyBlue Hydrazide, have shown a range of biological activities, including antimicrobial and anticancer properties. This makes them valuable in medicinal chemistry for developing new therapeutic agents (Popiołek, 2016).
Corrosion Inhibition
PyBlue Hydrazide derivatives have been explored as effective corrosion inhibitors for materials like mild steel. This application is crucial in industries where corrosion resistance is a significant concern (Bedair et al., 2022).
Glycan Quantification in Mass Spectrometry
In mass spectrometry, stable-isotope-labeled hydrophobic hydrazide reagents, which could include PyBlue Hydrazide derivatives, are used for the relative quantification of N-linked glycans. This application is critical in proteomics and glycomics research (Walker et al., 2011).
Propriétés
Numéro CAS |
137182-38-8 |
|---|---|
Nom du produit |
PyBlue Hydrazide |
Formule moléculaire |
C18H11N2Na3O11s3 |
Poids moléculaire |
596.44 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




